![molecular formula C21H16N2O4S B2557136 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896365-90-5](/img/structure/B2557136.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (referred to as "compound X" in This paper will discuss the synthesis method of compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Theoretical Investigation and Antimalarial Activity
A study explored the antimalarial activity of sulfonamide derivatives, including N-(phenylsulfonyl)acetamide, through computational calculations and molecular docking studies. These compounds, characterized by their structural features similar to the query compound, showed significant antimalarial activity, with one derivative displaying exceptional efficacy due to the presence of a quinoxaline moiety. Theoretical calculations revealed a tendency for electron transfer in active compounds, enhancing their antimalarial properties (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the query compound, indicated their potential as selective class III agents for cardiac electrophysiological activity. The study highlighted the viability of the 1H-imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity (T. K. Morgan et al., 1990).
Copper(II)-Catalyzed Remote Sulfonylation
A study demonstrated the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, achieving environmentally friendly synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This reaction utilized sodium sulfinates as sulfide sources, presenting a less odorous and more environmentally friendly method compared to traditional approaches (Chengcai Xia et al., 2016).
Metabolic Pathway Investigation
An investigation into the metabolism of Lu AA21004, a novel antidepressant, revealed oxidative pathways leading to various metabolites. The study provides insight into the enzymatic processes involved in the metabolism of benzamide derivatives, offering a basis for understanding the metabolic fate of similar compounds (Mette G. Hvenegaard et al., 2012).
Novel Insecticide with Unique Mode of Action
Flubendiamide, a novel insecticide with structural similarities to the query compound, was found to exhibit exceptional insecticidal activity against lepidopterous pests, including resistant strains. Its unique chemical structure contributes to a novel mode of action, highlighting the potential for designing insecticides based on similar compounds (Masanori Tohnishi et al., 2005).
Prodrug Forms for Sulfonamide Group
Research on N-methylsulfonamides explored potential prodrug forms for the sulfonamide group. The study synthesized various N-acyl derivatives of N-methyl-p-toluenesulfonamide, aiming to improve water solubility and lipophilicity for better pharmacological profiles. These findings suggest a promising approach for enhancing the delivery of sulfonamide-based drugs (J. D. Larsen et al., 1988).
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)27-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIBYCSXEUWCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)
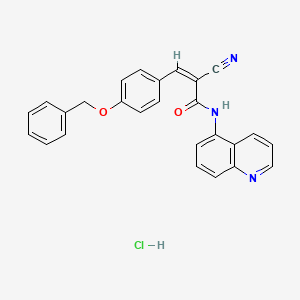
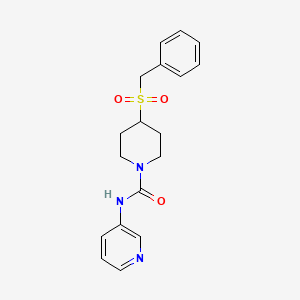
![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)
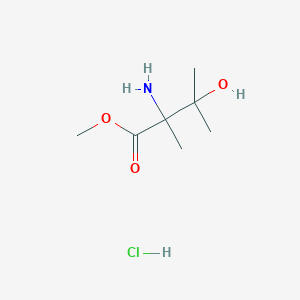
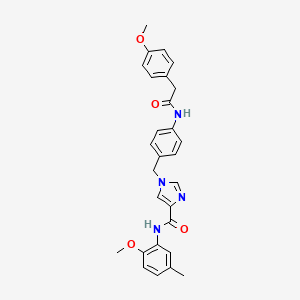

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557069.png)
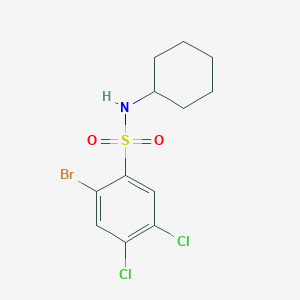

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)

